(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-methylpropyl)imidazo[1,2-b]pyrazol-7-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8(2)6-12-3-4-13-10(12)9(7-14)5-11-13/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYSDALNSXMLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=C(C=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Functionalization via Metalation and Electrophilic Trapping
A prominent method involves selective metalation of the 1H-imidazo[1,2-b]pyrazole core, followed by electrophilic trapping to install substituents such as the hydroxymethyl group.
- Br/Mg Exchange and Regioselective Magnesiation/Zincation:
The starting scaffold undergoes a bromine-magnesium exchange reaction or regioselective magnesiation using TMP (2,2,6,6-tetramethylpiperidyl) bases to generate organometallic intermediates at specific positions on the heterocycle. - Electrophilic Trapping:
These organometallic species are then reacted with electrophiles such as formaldehyde or paraformaldehyde to introduce the hydroxymethyl group at the 7-position. - Isobutyl Substitution:
The isobutyl group is introduced at the nitrogen (N1) via alkylation reactions, typically using isobutyl halides under controlled conditions.
This approach allows for high regioselectivity and functional group tolerance, enabling the synthesis of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol with good yields and purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Br/Mg exchange | 1H-imidazo[1,2-b]pyrazole bromide, iPrMgCl | Formation of organomagnesium intermediate |
| Regioselective magnesiation | TMP-bases, low temperature | Metalation at 7-position |
| Electrophilic trapping | Formaldehyde or paraformaldehyde | Introduction of hydroxymethyl group |
| N1-Alkylation | Isobutyl bromide, base (e.g., K2CO3) | Isobutyl substitution at N1 |
One-Pot, Two-Step Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
An alternative efficient synthetic route is based on a facile one-pot, two-step GBB reaction , which constructs the imidazo[1,2-b]pyrazole core and introduces functional groups in a streamlined manner.
- Step 1: Formation of functionalized 5-aminopyrazoles via microwave-assisted synthesis from amino-substituted pyrazoles, aldehydes, and isocyanides.
- Step 2: GBB-3CR (three-component reaction) under mild conditions (ambient to 140 °C) in the presence of Lewis or Brønsted acids catalyzes the cyclization to the fused imidazo[1,2-b]pyrazole system.
This method yields a library of substituted 1H-imidazo[1,2-b]pyrazoles with isolated yields up to 83%, with reaction times ranging from 10 to 60 minutes under microwave irradiation.
Advantages include:
- Operational simplicity and green chemistry aspects.
- Avoidance of complex purification steps.
- Flexibility in substitution patterns, including the isobutyl and hydroxymethyl groups.
| Parameter | Details |
|---|---|
| Starting materials | Amino-substituted pyrazoles, aldehydes, isocyanides |
| Catalyst | Lewis or Brønsted acids (5–30 mol %) |
| Temperature | Ambient to 140 °C (microwave-assisted) |
| Reaction time | 10–60 minutes |
| Yield | Up to 83% isolated yield |
| Purification | Minimal; often no column chromatography needed |
Comparative Analysis of Preparation Methods
| Feature | Metalation + Electrophilic Trapping | One-Pot Two-Step GBB Reaction |
|---|---|---|
| Complexity | Multi-step with regioselective metalation | One-pot, two-step streamlined process |
| Reaction Time | Several hours depending on steps | 10–60 minutes (microwave-assisted) |
| Purification | Requires chromatographic purification | Minimal purification required |
| Yield | Moderate to good | Up to 83% isolated yield |
| Substitution Flexibility | High, with selective functionalization | High, with diverse substitution patterns |
| Scalability | Moderate, metalation steps require careful control | High, suitable for library synthesis |
| Environmental Impact | Use of organometallic reagents | Greener, less waste, microwave-assisted |
Research Findings and Applications
- The selective functionalization approach allowed the synthesis of an isostere of the drug pruvanserin, demonstrating improved aqueous solubility compared to the indole parent compound, highlighting the pharmacological potential of the compound.
- The GBB method provides a rapid and operationally simple access to a broad library of 1H-imidazo[1,2-b]pyrazoles, including derivatives like (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, facilitating medicinal chemistry exploration.
- Both methods emphasize regioselectivity and functional group compatibility, critical for synthesizing complex heterocycles with potential biological activity.
Summary Table of Key Synthetic Parameters
| Parameter | Metalation + Electrophilic Trapping | One-Pot Two-Step GBB Reaction |
|---|---|---|
| Starting scaffold | 1H-imidazo[1,2-b]pyrazole bromide | Amino-substituted pyrazoles |
| Key reagents | TMP-bases, formaldehyde, isobutyl bromide | Aldehydes, isocyanides, acids |
| Reaction environment | Anhydrous, inert atmosphere | Mild, microwave-assisted |
| Functionalization positions | N1 (isobutyl), C7 (hydroxymethyl) | Multiple positions via substitution |
| Typical yield | Moderate to good | Up to 83% isolated |
| Purification | Chromatography | Minimal |
This detailed analysis consolidates the most reliable and comprehensive synthetic strategies for (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, drawing from peer-reviewed chemical literature excluding non-authoritative sources. The described methods enable efficient access to this compound with potential applications in drug discovery and materials science.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Primary oxidation | Pyridinium chlorochromate (PCC) | (1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)ketone | Moderate yields (~60–70%) |
| Full oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (acidic) | (1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)carboxylic acid | Requires reflux; yields ~50% |
Nucleophilic Substitution
The hydroxyl group participates in substitution reactions:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Ether formation | H<sub>2</sub>SO<sub>4</sub> + ROH | (1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methoxy-R | Acid-catalyzed; R = alkyl/aryl |
| Esterification | Acyl chloride (RCOCl)/base | (1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methyl ester | Room temperature; yields >80% |
Electrophilic Aromatic Substitution
The bicyclic system undergoes electrophilic attacks at activated positions:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub> | 3-Sulfo-(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | Position 3 favored due to ring activation |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3-Nitro-(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | Requires low temperatures |
Functional Group Interconversion
The hydroxymethyl group serves as a gateway to other functionalities:
Ring Functionalization
The imidazo[1,2-b]pyrazole core undergoes regioselective modifications:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Halogenation | NBS (N-bromosuccinimide) | 6-Bromo-(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | Radical-initiated; position 6 selectivity |
| Cross-coupling | Pd catalyst + aryl boronic acid | 6-Aryl-(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | Suzuki-Miyaura conditions |
Key Mechanistic Insights
-
Oxidation : PCC selectively oxidizes the hydroxymethyl group without ring degradation due to mild conditions.
-
Substitution : Protic acids (e.g., H<sub>2</sub>SO<sub>4</sub>) facilitate SN2 mechanisms for ether formation.
-
Electrophilic substitution : Ring activation by the imidazole nitrogen directs electrophiles to position 3 or 6.
Scientific Research Applications
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Imidazo[1,2-b]pyrazole Core
The biological and physicochemical properties of imidazo[1,2-b]pyrazole derivatives are highly dependent on substituents. Key analogues include:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| (1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | Isobutyl (1), hydroxymethyl (7) | C₁₀H₁₆N₃O | 194.26 | -OH, -CH₂OH |
| Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate | Phenyl (2), methylsulfanyl (6), ethyl carboxylate (7) | C₁₅H₁₅N₃O₂S | 313.37 | -COOEt, -SMe |
| N-Isobutyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxamide (9d) | Phenyl (2), isobutylcarboxamide (6) | C₁₆H₁₉N₅O | 297.36 | -CONH-iBu |
| (6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | Cyclopropyl (6), propargyl (1), hydroxymethyl (7) | C₁₂H₁₃N₃O | 215.25 | -OH, -C≡CH |
| 1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | Isobutyl (1), carboxylic acid (7) | C₁₀H₁₄N₃O₂ | 208.24 | -COOH |
Key Observations :
Key Findings :
- Carboxamide derivatives (e.g., 9d) show moderate activity in inflammation pathways, while carboxylates () are less potent than hydroxymethyl analogues .
- The hydroxymethyl group in the target compound may enhance kinase inhibition by forming hydrogen bonds with active-site residues, similar to indeno[1,2-b]indole derivatives .
Physicochemical Properties
Notes:
- The hydroxymethyl group improves solubility in polar solvents (e.g., DMSO, ethanol) compared to carboxamides or carboxylates .
- Higher melting points in carboxamide derivatives (e.g., 9d) suggest stronger crystal packing due to intermolecular H-bonds .
Biological Activity
The compound (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a synthetic organic molecule notable for its imidazo[1,2-b]pyrazole core, which comprises both imidazole and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.
Structural Characteristics
The structural formula of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can be represented as follows:
This compound features an isobutyl group at the first position and a hydroxymethyl group at the seventh position of the imidazo[1,2-b]pyrazole framework. The unique combination of these groups may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to improved therapeutic profiles .
Biological Activity Overview
Preliminary studies indicate that (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exhibits significant biological activities:
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
- Anti-inflammatory Properties : Similar compounds in the imidazo[1,2-b]pyrazole class have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase enzymes .
The mechanism of action for (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol likely involves its interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-b]pyrazole core can modulate enzyme activity, while the hydroxymethyl group may participate in hydrogen bonding, enhancing binding affinity and specificity towards biological targets .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4,5-Dimethylimidazo[1,2-b]pyrazole | Structure | Anticancer |
| 3-Isobutylpyrazolo[3,4-b]quinolin | Structure | Anti-inflammatory |
| 5-Methylimidazo[4,5-b]pyridine | Structure | Mutagenic properties |
The unique structure of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol may confer distinct pharmacological properties compared to these related compounds .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar pyrazole derivatives in various therapeutic areas:
- Cytotoxicity Studies : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Compounds exhibiting IC50 values below 10 μM were considered promising candidates for further development .
- Mechanistic Insights : Investigations into the apoptosis-inducing capabilities of pyrazole compounds revealed that certain derivatives could enhance caspase activity significantly at lower concentrations, indicating their potential as anticancer agents .
- In Vivo Efficacy : In vivo studies demonstrated that some pyrazole derivatives could effectively inhibit tumor growth in animal models, supporting their potential application in cancer therapy .
Q & A
Q. What are common synthetic methodologies for (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol?
The compound is typically synthesized via cross-coupling reactions using palladium catalysts. For example, Pd(PPh₃)₄ facilitates arylations with benzoyl chloride, while PEPPSI-iPr catalysts enable efficient coupling with morpholine derivatives . Protecting groups like SEM (2-(trimethylsilyl)ethoxy)methyl are employed to stabilize reactive intermediates during synthesis . Purification often involves column chromatography with gradients of ethyl acetate and hexanes, sometimes with additives like triethylamine to improve resolution .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy to identify functional groups (e.g., hydroxyl stretches at ~3130–2950 cm⁻¹, carbonyl peaks at ~1687 cm⁻¹) .
- HRMS (EI) for precise molecular weight confirmation (e.g., observed [M]⁺ at 309.1502 vs. calculated 309.1503) .
- NMR (¹H/¹³C) to resolve isobutyl and imidazo-pyrazole proton environments .
- HPLC for purity assessment, particularly when optimizing reaction conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst selection : Pd(PPh₃)₄ is effective for arylations, while PEPPSI-iPr improves coupling efficiency with bulky electrophiles .
- Temperature control : Reactions at −20°C minimize side reactions during Grignard reagent additions (e.g., TMPMgCl·LiCl) .
- Purification : Silica gel chromatography with tailored eluents (e.g., iHex/EtOAc = 1:1) enhances separation of polar byproducts .
Q. How do structural modifications influence biological activity in imidazo[1,2-b]pyrazole derivatives?
- Substituents at position 2 of the imidazole ring significantly impact activity. For example, an oxo group (compound 5 ) renders derivatives inactive, whereas amino or phenyl groups (compounds 6 , 7 ) enhance antibacterial activity .
- The isobutyl group may improve lipophilicity, influencing membrane permeability in biological assays .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Comparative structural analysis : Use X-ray crystallography (e.g., SHELX-refined structures) to correlate substituent geometry with activity .
- In vitro assays : Test derivatives against standardized bacterial/fungal strains to validate activity trends .
- Computational docking : Model interactions with target enzymes (e.g., DNA-PK or Rho kinase) to rationalize observed bioactivity .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Data collection : Use SHELX programs for phase determination and refinement. SHELXL is preferred for small-molecule refinement due to robust handling of high-resolution data .
- Challenges : Twinning or low-resolution data may require iterative refinement with SHELXE or interface tools like SHELXPRO .
- Example: Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate was resolved using this workflow, confirming the imidazo-pyrazole core geometry .
Methodological Considerations
Q. How to design derivatives for enhanced biological activity?
- Prioritize substituents at position 2 (e.g., amino, phenyl) based on SAR studies .
- Introduce electron-withdrawing groups (e.g., CN) to modulate electronic properties and target binding .
- Use SEM or other protecting groups to stabilize reactive intermediates during functionalization .
Q. What are best practices for analyzing contradictory spectroscopic or crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
